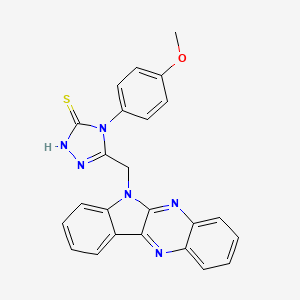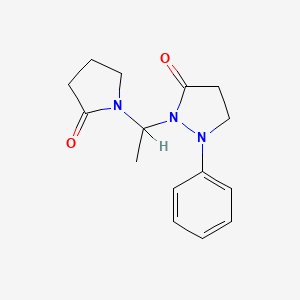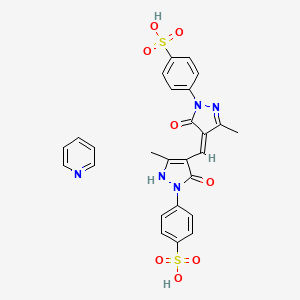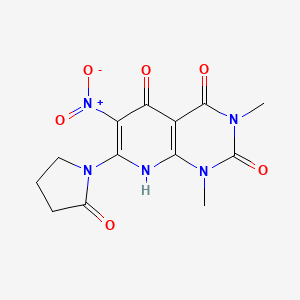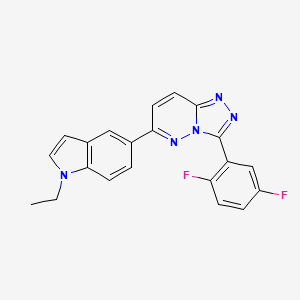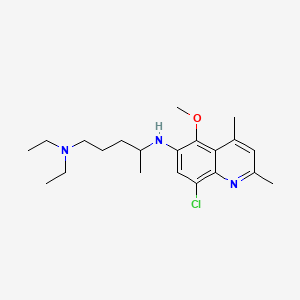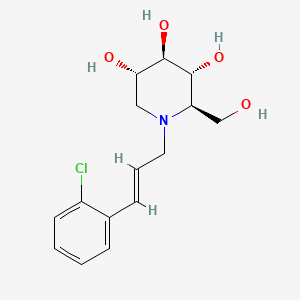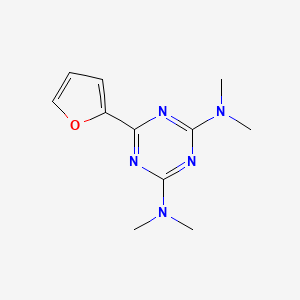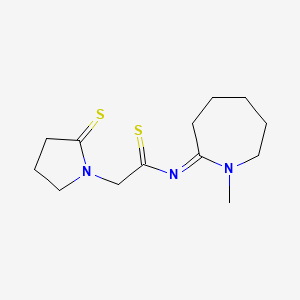
1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- is a complex organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- typically involves the reaction of pyrrolidine derivatives with ethanethioamide under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- include other thioamides and pyrrolidine derivatives. Examples include:
- Thioacetamide
- Pyrrolidine-2-thione
- N-Methylpyrrolidine-2-thione
Uniqueness
The uniqueness of 1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique combination of functional groups and molecular configuration makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
126647-16-3 |
|---|---|
Molekularformel |
C13H21N3S2 |
Molekulargewicht |
283.5 g/mol |
IUPAC-Name |
N-(1-methylazepan-2-ylidene)-2-(2-sulfanylidenepyrrolidin-1-yl)ethanethioamide |
InChI |
InChI=1S/C13H21N3S2/c1-15-8-4-2-3-6-11(15)14-12(17)10-16-9-5-7-13(16)18/h2-10H2,1H3 |
InChI-Schlüssel |
CJWVDKJZEARXDT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCCC1=NC(=S)CN2CCCC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


